molecular formula C15H22N2O2 B3019218 tert-butyl N-[(1,2,3,4-tetrahydroquinolin-8-yl)methyl]carbamate CAS No. 1536115-05-5

tert-butyl N-[(1,2,3,4-tetrahydroquinolin-8-yl)methyl]carbamate

Cat. No.: B3019218
CAS No.: 1536115-05-5
M. Wt: 262.353
InChI Key: PVQMGMZKEAPAAN-UHFFFAOYSA-N
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Description

tert-butyl N-[(1,2,3,4-tetrahydroquinolin-8-yl)methyl]carbamate: is a chemical compound with the molecular formula C15H22N2O2 and a molecular weight of 262.35 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound, and is used in various chemical and biological research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1,2,3,4-tetrahydroquinolin-8-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a quinoline derivative under specific conditions. One common method involves the use of a palladium-catalyzed amidation reaction. This process can be conducted at room temperature using a combination of palladium(II) acetate and a suitable base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of the palladium-catalyzed amidation reaction makes it a viable option for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(1,2,3,4-tetrahydroquinolin-8-yl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

tert-butyl N-[(1,2,3,4-tetrahydroquinolin-8-yl)methyl]carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1,2,3,4-tetrahydroquinolin-8-yl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl N-[(1,2,3,4-tetrahydroquinolin-8-yl)methyl]carbamate is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

tert-butyl N-(1,2,3,4-tetrahydroquinolin-8-ylmethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-12-7-4-6-11-8-5-9-16-13(11)12/h4,6-7,16H,5,8-10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVQMGMZKEAPAAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=CC2=C1NCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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